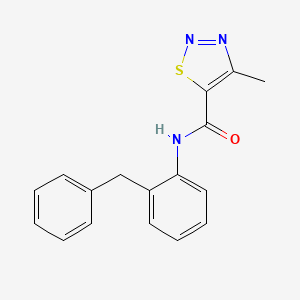

N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzylphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-16(22-20-19-12)17(21)18-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURAHBLBGIETDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides undergo cyclodehydration in the presence of acidic or oxidative agents to form the thiadiazole ring. For example, ethyl 3-(ethoxycarbonyl-hydrazone)butanoate (derived from ethyl acetoacetate and ethyl carbazate) reacts with thionyl chloride (SOCl₂) to yield 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. This method achieves high regioselectivity due to the electron-withdrawing effect of the carbonyl group, directing cyclization to the 5-position.

Key Reaction Conditions :

Oxidative Dimerization of Thioamides

Thioamides, such as those derived from acetoacetic acid, undergo oxidative dimerization using agents like hydrogen peroxide (H₂O₂) or iodine (I₂). This method is less common for 1,2,3-thiadiazoles but has been adapted for 4-methyl derivatives by introducing methyl groups at the cyclization stage.

Carboxamide Functionalization

The carboxamide moiety is introduced via nucleophilic acyl substitution. 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride reacts with N-(2-benzylphenyl)amine under basic conditions to form the target compound.

Synthesis of N-(2-Benzylphenyl)amine

N-(2-Benzylphenyl)amine is prepared by reductive amination of 2-benzylbenzaldehyde using ammonium acetate and sodium cyanoborohydride (NaBH₃CN). Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the amine in 90% purity.

Amide Bond Formation

The acid chloride intermediate is coupled with N-(2-benzylphenyl)amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base:

$$

\text{Thiadiazole-COCl + H}2\text{N-(2-benzylphenyl)} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Thiadiazole-CONH-(2-benzylphenyl)} + \text{HCl}

$$

Optimized Conditions :

Alternative Synthetic Routes

One-Pot Synthesis

Recent patents describe a one-pot method combining cyclization and amidation. Ethyl carbazate, ethyl acetoacetate, and N-(2-benzylphenyl)amine react sequentially in toluene with SOCl₂, eliminating the need to isolate intermediates. This approach reduces purification steps but requires precise stoichiometry.

Solid-Phase Synthesis

Immobilized resins functionalized with thioamide groups enable iterative thiadiazole assembly. While scalable, this method is limited by resin compatibility and lower yields (50–60%).

Challenges and Optimization

Byproduct Formation

Over-alkylation at the thiadiazole nitrogen or sulfur is a common issue. Using bulky bases (e.g., DBU) or low temperatures minimizes this.

Purification

Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the carboxamide from unreacted amine. Recrystallization from ethanol/water improves purity to >95%.

Chemical Reactions Analysis

N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles like amines, alcohols, or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide are primarily centered around its antimicrobial , anticancer , and antitubercular properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial effects against a range of pathogens. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiadiazole derivatives displayed notable antibacterial activity against strains such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. For example, a related compound exhibited an IC50 value of 3.3 μM against the MDA-MB-231 cell line, indicating strong anticancer activity compared to standard treatments like cisplatin .

Antitubercular Activity

Thiadiazole compounds have been evaluated for their effectiveness against tuberculosis. One derivative demonstrated a minimum inhibitory concentration (MIC) of 26.46 μg/mL against Mycobacterium smegmatis, outperforming traditional antitubercular agents like Isoniazid .

Agricultural Applications

The potential agricultural applications of this compound are noteworthy due to its antifungal properties. Thiadiazole derivatives have been reported to possess significant activity against plant pathogens such as Tobacco Mosaic Virus (TMV). In experimental settings, certain thiadiazole compounds showed curative rates exceeding 50% against TMV, indicating their potential as biopesticides .

Material Science

In addition to biological applications, thiadiazoles are being explored in material science for their electronic properties. The incorporation of thiadiazole units into polymer matrices has been shown to enhance conductivity and stability in organic electronic devices . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis.

In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting the activity of proteins involved in cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

All analogs share the 4-methyl-1,2,3-thiadiazole-5-carboxamide backbone. Key differences lie in the substituents on the amide nitrogen, which dictate target specificity and biological activity (Table 1).

Table 1: Structural and Functional Comparison

BTP2

- Mechanism : Potent inhibitor of store-operated calcium entry (SOCE) via ORAI1 channels and TRPM4 activation. Reduces TLR4-mediated ROS and calcium flux in lung injury models .

- Specificity Issues : Also inhibits TRPC3/5 channels, limiting its selectivity .

Tiadinil (TDL)

- Mechanism : Activates salicylic acid (SA)-mediated SAR in plants, independent of ABA signaling. Effective against Pseudomonas syringae in salt-stressed tomatoes but ineffective against fungal pathogens like Phytophthora capsici .

Org 214007-0

- Mechanism: Non-steroidal glucocorticoid receptor modulator with full anti-inflammatory efficacy but reduced metabolic side effects compared to steroids .

Fungal Inhibitors ()

Key Research Findings

- BTP2 :

- Tiadinil :

- Org 214007-0 :

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : BTP2’s bis(trifluoromethyl)pyrazole enhances membrane permeability and target binding .

- Chlorine Substituents : Tiadinil’s 3-chloro-4-methylphenyl group confers resistance to ABA-mediated suppression of SAR .

- Hydrazide vs. Carboxamide : Carbohydrazide derivatives () shift activity from ion channels to fungal targets, highlighting the importance of the amide/hydrazide moiety .

Biological Activity

N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel compound within the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article discusses the biological activity of this specific compound, supported by relevant research findings and data.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have been extensively studied for their pharmacological properties, including antibacterial , antiviral , anticancer , and anti-inflammatory activities. The unique structure of thiadiazoles allows them to act as bioisosteres for other pharmacologically active compounds, enhancing their therapeutic potential .

Synthesis and Structure

The synthesis of this compound involves the reaction of 2-benzylphenylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values indicate potent activity with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

- A549 (lung carcinoma) : The compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8.107 | Induction of apoptosis |

| A549 | 10.25 | Cell cycle arrest at G2/M phase |

| Jurkat E6.1 | 7.45 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound shows efficacy against both Gram-positive and Gram-negative bacteria:

- Staphylococcus aureus : Exhibits significant antibacterial activity with an MIC comparable to standard antibiotics.

- Escherichia coli : Demonstrates moderate inhibition .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 32.6 | Comparable to Penicillin |

| Escherichia coli | 47.5 | Higher than Ciprofloxacin |

Mechanistic Insights

Molecular docking studies reveal that this compound binds effectively to key proteins involved in cancer progression and microbial resistance. The presence of hydrogen bonds and hydrophobic interactions with target enzymes enhances its inhibitory effects.

Apoptosis Induction Pathway

Studies indicate that this compound triggers the mitochondrial apoptotic pathway, leading to increased reactive oxygen species (ROS) levels in cancer cells. This mechanism is crucial for its anticancer activity .

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving a series of thiadiazole derivatives demonstrated improved outcomes in patients resistant to conventional therapies.

- Antimicrobial Resistance : Research on thiadiazoles showed promise against multi-drug resistant strains of bacteria, indicating a potential role in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-benzylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cyclocondensation of precursors (e.g., thiosemicarbazides or carboxamide derivatives) under controlled conditions. Key parameters include:

- Temperature : 60–80°C for cyclization .

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

- Catalysts : Triethylamine or iodine for cyclization steps .

- Ultrasound-assisted synthesis : Reduces reaction time (30–60 minutes vs. 6–8 hours) and improves yields by 15–20% .

- Data Table :

| Method | Yield (%) | Time | Solvent |

|---|---|---|---|

| Traditional | 65–70 | 6–8 h | DMF |

| Ultrasound | 80–85 | 30–60 min | DMF |

Q. How are advanced spectroscopic techniques used to confirm the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., benzylphenyl protons at δ 7.2–7.5 ppm, thiadiazole carbons at δ 160–165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 365.08) .

- Infrared (IR) : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) bonds .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. How does solvent choice impact the compound’s stability during synthesis?

- Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may cause hydrolysis at high temperatures. Ethanol/water mixtures are preferred for recrystallization to avoid decomposition .

Advanced Research Questions

Q. What mechanisms underlie contradictory bioactivity data in different studies?

- Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay conditions : Variations in pH, ionic strength, or ATP concentration .

- Compound purity : Residual solvents (e.g., DMF) at >0.1% can interfere with enzymatic activity .

- Resolution : Validate purity via HPLC (>98%) and standardize assay protocols .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Molecular Docking : Predict binding modes to targets (e.g., EGFR kinase) using AutoDock Vina. Focus on optimizing hydrogen bonds with key residues (e.g., Lys721) .

- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with bioactivity .

Q. What strategies resolve low yields during scale-up synthesis?

- Challenge : Exothermic cyclization at >100 mg scale leads to side reactions.

- Solutions :

- Use flow chemistry for controlled temperature and mixing .

- Replace DMF with acetonitrile to reduce viscosity and improve heat dissipation .

Q. How do structural modifications (e.g., halogenation) affect the compound’s pharmacokinetics?

- Fluorination : Increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in rat liver microsomes) .

- Chlorination : Enhances lipophilicity (logP from 2.8 to 3.5) but reduces solubility .

Q. What analytical methods detect degradation products under accelerated stability conditions?

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light.

- LC-MS/MS : Identifies hydrolyzed products (e.g., free carboxamide) and oxidative dimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.